4-Bromo-3-nitrobenzoic acid
Description
4-Bromo-3-nitrobenzoic acid (CAS: 6319-40-0) is a halogenated nitrobenzoic acid derivative with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol . Its structure features a carboxylic acid group at the 1-position, a nitro group at the 3-position, and a bromine atom at the 4-position of the benzene ring. This compound is synthesized via nitration and bromination of benzoic acid derivatives under controlled conditions, achieving a high yield of 98% when using concentrated nitric acid and sulfuric acid at 0–20°C .
Key applications include:
- Explosives research: Classified as a nitro aromatic compound, it is used in studies of nitroaromatic explosives .
- Biochemical studies: Acts as a ligand in protein binding experiments, particularly in identifying secondary binding sites in enzymes like human D-amino acid oxidase (hDAAO) .
- Crystallography: Forms flexible co-crystals with caffeine and methanol (CAF-BNB), demonstrating unique anisotropic lattice parameters (e.g., orthorhombic Fdd2 symmetry with unit cell volume 7624 ų) .
Properties
IUPAC Name |
4-bromo-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZJVBWNFYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283355 | |
| Record name | 4-Bromo-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-40-0 | |
| Record name | 6319-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-nitrobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysis
The oxidation employs a cobalt-manganese acetate catalyst system with potassium bromide as a promoter. Key parameters include:
| Parameter | Range/Value |
|---|---|
| Substrate | Parabromotoluene |
| Solvent | Glacial acetic acid |
| Catalyst (Co(OAc)₂) | 4.8–7.0 g per 40–60 g substrate |
| Catalyst (Mn(OAc)₂) | 4.8–7.0 g per 40–60 g substrate |
| Promoter (KBr) | 2.4–4.0 g per 40–60 g substrate |
| Temperature | 75–85°C |
| Oxygen flow rate | 0.5–1.0 L/min |
| Reaction time | 6–9 hours |
This system achieves >96% conversion of parabromotoluene, with crude 4-bromobenzoic acid yields exceeding 95%.
Purification and Recycling
Post-reaction, the crude product is filtered and refined via alkaline dissolution (pH = 8) followed by acid precipitation (pH = 2) using 10% sulfuric acid. Activated carbon decolorization (2 g/L) at 70–80°C removes impurities, yielding 99.4–99.6% pure 4-bromobenzoic acid with a melting point of 252–254°C. The mother liquor is recycled through activated carbon adsorption, reducing raw material consumption by 12–14% per batch.
Nitration of 4-Bromobenzoic Acid
Introducing the nitro group at the 3-position requires regioselective nitration. While direct literature on this compound is limited, established nitration principles for aromatic carboxylic acids provide a framework.
Nitration Methodology
The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta position relative to itself. However, the bromine substituent (also meta-directing) competes, necessitating precise control:
-
Protection of Carboxylic Acid : Methyl or ethyl ester formation prevents deactivation of the ring.
-
Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺).
-
Temperature : Maintained at 0–5°C to minimize polysubstitution.
After nitration, hydrolysis of the ester regenerates the carboxylic acid group.
Hypothetical Optimization Table
Based on analogous nitration procedures, the following conditions are proposed:
| Parameter | Range/Value |
|---|---|
| Substrate | 4-Bromobenzoic acid |
| Nitrating agent (HNO₃) | 1.2–1.5 equivalents |
| H₂SO₄ concentration | 90–98% |
| Temperature | 0–5°C |
| Reaction time | 2–4 hours |
| Ester protecting group | Methyl |
Post-nitration, hydrolysis with aqueous NaOH (10%, 70°C, 1 hour) followed by acidification yields this compound.
Characterization and Validation
Crystallographic data (PubChem CID 232986) confirm the structure of this compound, with weak C–H⋯O interactions influencing its mechanical properties. Melting points (reported as 200–204°C for analogous isomers) and HPLC purity assays (>99%) are critical for quality control.
Industrial Scalability and Challenges
Catalyst Recovery
The Co-Mn-KBr system in the precursor synthesis is reusable for 5–7 batches without significant activity loss. Filtration and adsorption steps ensure minimal metal leaching (<0.1 ppm).
Nitration Byproducts
Common byproducts include:
-
3-Bromo-4-nitrobenzoic acid : Minimized by steric hindrance from the carboxylic acid group.
-
Dinitro derivatives : Controlled via temperature moderation and stoichiometric HNO₃ use.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide, potassium thiolate, primary amines.
Esterification: Methanol, ethanol, sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-Bromo-3-aminobenzoic acid.
Substitution: 4-Amino-3-nitrobenzoic acid, 4-Methoxy-3-nitrobenzoic acid.
Esterification: Methyl 4-bromo-3-nitrobenzoate, Ethyl 4-bromo-3-nitrobenzoate.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-3-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its applications include:
- Antitumor Agents : The compound has been investigated for its potential as an antitumoral agent, particularly in studies focusing on its stability and degradation under various conditions. Research has shown that it can undergo forced degradation, which is crucial for understanding its therapeutic viability .
- Anti-inflammatory Drugs : It serves as a precursor for synthesizing anti-inflammatory compounds, contributing to the development of new therapeutic agents targeting inflammatory diseases .
- Enzyme Inhibition Studies : The compound has been shown to interact with D-amino acid oxidase (DAO), inhibiting its activity. This inhibition is significant because DAO plays a role in the metabolism of D-serine, a co-agonist of NMDA receptors involved in neurological disorders such as schizophrenia.
Organic Synthesis
In organic chemistry, this compound is widely used for:
- Synthesis of Complex Molecules : It facilitates the creation of complex organic molecules through various reactions such as nucleophilic aromatic substitution and esterification. The bromine atom can be substituted by nucleophiles like amines or thiols, allowing for the development of new compounds with specific properties .
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents, which is essential for synthesizing amine derivatives that are valuable in pharmaceuticals and agrochemicals .
Analytical Chemistry
The compound plays a crucial role in analytical methods:
- Chromatography : It is used as a reagent in high-performance liquid chromatography (HPLC) for the identification and quantification of other substances. Its stability under various conditions makes it suitable for use as a standard reference material in analytical assays .
Material Science
In material science, this compound contributes to:
- Development of Polymers : The compound is involved in creating novel materials with enhanced properties such as durability and resistance to environmental factors. Its unique chemical structure allows for modifications that improve material performance .
Biochemical Research
Researchers utilize this compound to explore various biochemical pathways:
- Enzyme Interactions : Studies have demonstrated its effectiveness in probing enzyme interactions and biological pathways, aiding in the understanding of cellular processes and identifying potential therapeutic targets .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Antitumor agents, anti-inflammatory drugs, enzyme inhibition studies |
| Organic Synthesis | Synthesis of complex molecules, reduction reactions |
| Analytical Chemistry | Reagent in HPLC for identification and quantification |
| Material Science | Development of polymers with enhanced properties |
| Biochemical Research | Studies on enzyme interactions and biological pathways |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antitumor Activity : A study focused on the stability-indicating HPLC method for determining 4-bromomethyl-3-nitrobenzoic acid's (ANB) stability under different conditions, revealing its potential as an antitumoral agent .
- DAO Inhibition : Research demonstrated that this compound binds to DAO at multiple sites, inhibiting its activity and suggesting its potential use in treating schizophrenia by modulating D-serine levels.
- Polymer Development : Investigations into the mechanical properties of nitrobenzoic acids showed that modifications with this compound could enhance polymer durability .
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitrobenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding, influencing molecular interactions and pathways .
Comparison with Similar Compounds
4-Bromobenzoic Acid (CAS: 586-76-5)
- Molecular formula : C₇H₅BrO₂.
- Key differences : Lacks the nitro group at the 3-position, resulting in lower acidity and reactivity.
- Applications: Primarily used in organic synthesis as a building block. Classified as non-hazardous under CLP regulations .
3,5-Dinitrobenzoic Acid (DNBA, CAS: 99-34-3)
4-(Bromomethyl)-3-nitrobenzoic Acid (CAS: 55715-03-2)
- Molecular formula: C₈H₆BrNO₄.
- Key differences : Substitutes the bromine atom with a bromomethyl group (-CH₂Br), altering steric and electronic properties.
- Applications : Intermediate in pharmaceutical synthesis; higher molecular weight (260.04 g/mol) .
Ester Derivatives
Methyl 4-Bromo-3-nitrobenzoate (CAS: 2363-16-8)
- Molecular formula: C₈H₆BrNO₄.
- Key differences : Esterification of the carboxylic acid group reduces polarity and increases volatility (boiling point: 320.9°C ; density: 1.673 g/cm³ ) .
- Applications : Used as a precursor in organic synthesis to avoid handling the free acid .
Bromo-Nitro Isomers
3-Bromo-4-nitrobenzoic Acid
- Molecular formula: C₇H₄BrNO₄ (same as this compound).
- Key differences : Positions of bromine and nitro groups are swapped, leading to distinct electronic and steric effects.
- Applications: Limited data available, but isomer differences can influence binding affinity in biochemical contexts .
Comparative Data Table
Research Findings and Trends
Acidity and Reactivity : The nitro group at the 3-position in this compound significantly increases acidity compared to 4-bromobenzoic acid. This property enhances its utility in electrophilic substitution reactions .
Crystallographic Flexibility : Co-crystals of this compound with caffeine (CAF-BNB) exhibit macroscopic flexibility due to anisotropic lattice parameters, a rarity in molecular crystals .
Synthetic Efficiency : The high yield (98%) of this compound synthesis contrasts with lower yields reported for analogues like 3,5-dinitrobenzoic acid, underscoring optimized nitration conditions .
Safety Profile: Unlike 4-bromobenzoic acid (classified as non-hazardous), the nitro group in this compound may confer higher toxicity, though specific data are lacking .
Biological Activity
4-Bromo-3-nitrobenzoic acid (CAS No. 232986) is a nitroaromatic compound that has garnered attention in various biological and medicinal chemistry studies due to its potential therapeutic applications. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 246.02 g/mol. It features a bromine atom and a nitro group attached to a benzoic acid structure, which influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrNO4 |
| Molecular Weight | 246.02 g/mol |
| Solubility | Soluble in organic solvents |
| Log P | 1.06 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including Jurkat T-cell leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth.
- Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in Jurkat cells, with IC50 values indicating effective concentration ranges for therapeutic application .
- Mechanism of Action : The compound's biological activity may be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells, ultimately triggering apoptotic pathways .
Stability and Degradation Studies
The stability of this compound under various conditions has also been investigated. Forced degradation studies revealed that the compound is relatively stable under neutral conditions but shows increased lability under acidic and alkaline environments, forming degradation products such as 4-hydroxymethyl-3-nitrobenzoic acid . This information is crucial for understanding its shelf life and storage conditions in pharmaceutical formulations.
Case Studies
Several case studies have documented the effects of this compound in biological systems:
- Study on Jurkat Cells : A study conducted by researchers evaluated the cytotoxic effects of this compound on Jurkat cells. The results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .
- Mechanistic Insights : Another investigation focused on elucidating the molecular pathways affected by this compound. It was found that treatment with this compound led to upregulation of pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2, confirming its role as an apoptosis inducer .
Q & A
Q. What is the optimal synthetic route for 4-bromo-3-nitrobenzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via nitration of 4-bromobenzoic acid. A reported procedure involves adding the precursor to a cold (0°C) mixture of concentrated HNO₃, HCl, and H₂SO₄, maintaining the temperature below 5°C. After stirring at 0°C for 3 hours and room temperature for 2 hours, the product is isolated by filtration, yielding 98% purity. Key parameters include controlled temperature and stoichiometric acid ratios to avoid side reactions .
| Parameter | Condition |
|---|---|
| Temperature | 0–20°C |
| Reaction Time | 5 hours |
| Yield | 98% |
| Key Reagents | HNO₃, HCl, H₂SO₄ |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and carbons adjacent to electron-withdrawing groups (Br, NO₂).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
- Mass Spectrometry : Molecular ion peak at m/z 246 (M⁺) confirms molecular weight .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-Br: ~1.89 Å) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use local exhaust ventilation and impermeable gloves (nitrile) to prevent skin contact.
- In case of inhalation, move to fresh air and administer artificial respiration if needed.
- Avoid exposure to oxidizers (risk of toxic gas formation) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to identify electron-deficient regions (e.g., nitro group as electrophilic site).
- Molecular Docking : Screens interactions with biological targets (e.g., SARS-CoV-2 protease) to assess binding affinity.
- ADMET Predictions : Evaluates solubility, metabolic stability, and toxicity using software like Schrödinger Suite .
Q. What strategies address contradictions in crystallographic data for nitroaromatic derivatives?
- Methodological Answer :
- Multi-Dataset Validation : Refine structures against high-resolution data (d < 1.0 Å) using SHELXL to reduce model bias.
- Disorder Modeling : Apply PART instructions in SHELX for overlapping electron density (common in nitro groups).
- Hydrogen Bond Analysis : Compare hydrogen-bonding networks (e.g., O–H···O interactions in carboxylic dimers) to resolve packing ambiguities .
Q. How does the electronic effect of substituents influence the acidity of this compound?
- Methodological Answer :
- Comparative pKa Analysis : Measure acidity via potentiometric titration in aqueous/organic solvents. The nitro group (-I effect) and bromine (-I, +M) synergistically enhance acidity compared to unsubstituted benzoic acid (pKa ~2.5 vs. 4.2).
- Computational Validation : DFT calculations (e.g., Gaussian 16) correlate partial charges on the carboxylic proton with experimental pKa values .
Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields reported for this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
